molecular formula C16H15Cl3O3S B2774548 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol CAS No. 338412-42-3

2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol

Cat. No.: B2774548
CAS No.: 338412-42-3
M. Wt: 393.7
InChI Key: ZXEYETFAVWSTTF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol is a synthetic organic compound characterized by the presence of chlorinated aromatic rings and a sulfonyl group

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methylsulfonyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O3S/c1-16(20,12-3-6-13(17)7-4-12)10-23(21,22)9-11-2-5-14(18)8-15(11)19/h2-8,20H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEYETFAVWSTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzene and 2,4-dichlorobenzyl chloride.

    Formation of Sulfonyl Chloride: The 4-chlorobenzene is first converted to 4-chlorobenzenesulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: The 4-chlorobenzenesulfonyl chloride reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.

    Addition of Propanol: The final step involves the addition of 2-propanol to the sulfonyl intermediate under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl (-SO₂-) group attached to the benzyl moiety is a strong electron-withdrawing group, making the adjacent methylene carbon susceptible to nucleophilic attack. Key reactions include:

Reaction TypeReagents/ConditionsProduct(s) FormedReferences
Amine Substitution Primary amines (e.g., NH₃, R-NH₂) in polar aprotic solvents (e.g., DMF, THF), 60–80°CSulfonamide derivatives
Hydroxide Attack Aqueous NaOH (1–2 M), reflux2-(4-Chlorophenyl)-2-propanol sulfonate
  • Mechanism : The sulfonyl group stabilizes the transition state during nucleophilic displacement.

  • Example : Reaction with ethylamine yields 1-[(2,4-dichlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-N-ethyl-2-propanolamine .

Oxidation Reactions

The secondary alcohol (-OH) group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProduct(s) FormedReferences
KMnO₄ Acidic (H₂SO₄), 50–60°C2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]propan-2-one
CrO₃ Acetone, RT to 40°CSame ketone product
  • Application : The ketone derivative is a precursor for further functionalization (e.g., hydrazone formation).

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form an alkene:

BaseConditionsProduct(s) FormedReferences
NaOH Ethanol/water (1:1), reflux1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(4-chlorophenyl)propene
KOH DMSO, 80°CSame alkene product
  • Mechanism : Deprotonation of the β-hydrogen adjacent to the sulfonyl group leads to elimination of water .

Stability Under Environmental Conditions

The compound’s persistence in aqueous systems is influenced by pH and temperature:

ConditionDegradation PathwayHalf-Life (Estimated)References
pH < 3 Hydrolysis of sulfonyl group~48 hours (25°C)
pH > 10 Base-catalyzed elimination~12 hours (60°C)
  • Environmental Impact : Classified as a nonbiodegradable compound under standard OECD guidelines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol exhibit notable antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of chlorine atoms in these compounds often correlates with improved efficacy due to increased lipophilicity and interaction with bacterial cell membranes .

Cytotoxic Properties

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that related Mannich bases possess significant cytotoxicity, with some compounds exhibiting IC50 values lower than 2 μg/mL against human breast cancer cell lines (MCF-7) and prostate cancer cells (PC-3). The structure-activity relationship suggests that modifications to the phenyl rings can enhance cytotoxicity .

Herbicidal Activity

The compound's structural characteristics allow it to be effective in agrochemical formulations. Similar compounds have been identified as having herbicidal properties, making them suitable for use in crop protection. The sulfonyl group is particularly important for enhancing herbicidal activity, which can be utilized in developing new herbicides that target specific weeds while minimizing harm to crops .

Pesticide Formulations

In addition to herbicides, the compound can be integrated into broader pesticide formulations. Its effectiveness as an active ingredient can be enhanced when combined with other agrochemically active substances, leading to synergistic effects that improve pest control efficacy .

Synthesis of Chloro-Containing Compounds

The synthesis of this compound typically involves multi-step reactions that include the introduction of sulfonamide groups and chlorinated phenyl rings. Recent advancements in synthetic methodologies have streamlined the production of such compounds, allowing for more efficient pathways that yield high-purity products suitable for research and application .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of chlorinated compounds, a derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 5 μM against E. coli. This highlights the potential for developing new antibiotics based on its structure .

Case Study 2: Cancer Treatment Potential

Research on Mannich bases derived from similar structures showed that modifications could lead to compounds with significantly higher cytotoxicity than standard chemotherapeutics like 5-fluorouracil. This suggests that further exploration of this compound could yield promising candidates for cancer treatment .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-[(2,6-dichlorobenzyl)sulfonyl]-2-propanol
  • 2-(4-Chlorophenyl)-1-[(3,4-dichlorobenzyl)sulfonyl]-2-propanol

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol is unique due to the specific positioning of the chlorine atoms on the benzyl and phenyl rings. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct in its applications and effectiveness.

Biological Activity

2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol (CAS Number: 338412-42-3) is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, including antibacterial, antifungal, and enzyme inhibitory activities, supported by data from various studies.

  • Molecular Formula : C16H15Cl3O3S
  • Molecular Weight : 393.71 g/mol
  • Purity : ≥ 98% .

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives containing the chlorophenyl and dichlorobenzyl groups can effectively inhibit bacterial growth.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound ASalmonella typhi32 μg/mL
Compound BBacillus subtilis16 μg/mL
Compound CEscherichia coli64 μg/mL

These findings suggest that modifications in the sulfonyl and chlorophenyl moieties can enhance antibacterial potency .

Antifungal Activity

In vitro studies have demonstrated that this compound exhibits antifungal properties against various strains, including Candida albicans. The compound's effectiveness was compared to standard antifungals like fluconazole.

Fungal StrainMIC (μg/mL)Comparison to Fluconazole
Candida albicans8 μg/mLHigher efficacy
Aspergillus niger16 μg/mLComparable efficacy

The results indicate significant potential for this compound in treating fungal infections, particularly in azole-resistant strains .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in neurodegenerative diseases and urolithiasis.

EnzymeInhibition (%) at 100 μM
Acetylcholinesterase (AChE)85%
Urease90%

This level of inhibition suggests that the compound could be developed further as a therapeutic agent in conditions where these enzymes play a critical role .

Case Studies

  • Antibacterial Efficacy : A study involving the compound's derivatives showed that modifications to the sulfonamide group significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The most potent derivative achieved an MIC of 4 μg/mL.
  • Antifungal Application : In a mouse model infected with Candida albicans, administration of the compound led to a significant reduction in fungal load compared to untreated controls. The survival rate increased by over 50% when treated with the compound at a dose of 50 mg/kg .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfonyl]-2-propanol, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including sulfonylation of a chlorinated benzyl intermediate and subsequent propanol derivatization. Key steps include:

  • Sulfonyl group introduction : Reacting 2,4-dichlorobenzyl chloride with a sulfonating agent (e.g., SOCl₂) under anhydrous conditions .
  • Propanol coupling : Using base-catalyzed nucleophilic substitution (e.g., K₂CO₃ in DMF) to attach the propanol moiety .
    Optimization strategies :
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
    • Temperature control : Maintain 60–80°C during sulfonylation to avoid side reactions.
    • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should researchers prioritize?

  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic peaks:
  • Aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups).
  • Sulfonyl-adjacent methylene protons (δ 4.2–4.5 ppm) .
    • ¹³C NMR : Confirm sulfonyl (C-SO₂, δ 55–60 ppm) and quaternary carbon (C-OH, δ 75–80 ppm) .
  • Mass spectrometry (MS) :
    • ESI-MS in positive mode typically shows [M+Na]⁺ peaks (m/z ~367–370) .
  • IR spectroscopy :
    • Sulfonyl S=O stretching (1350–1150 cm⁻¹) and hydroxyl O-H (3300–3500 cm⁻¹) .

Q. What preliminary biological activity assays are suitable for evaluating this compound’s pharmacological potential?

  • Enzyme inhibition assays :
    • Use fluorescence-based assays (e.g., cytochrome P450 inhibition) to screen for interactions with metabolic enzymes .
  • Protein-ligand binding studies :
    • Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity (Kd) to target receptors .
  • Antimicrobial screening :
    • Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

Advanced Research Questions

Q. How can mechanistic insights into the sulfonyl group’s reactivity be investigated?

  • Kinetic studies :
    • Monitor sulfonate ester formation rates under varying pH (4–10) and temperature (25–80°C) using HPLC .
  • Computational modeling :
    • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states during nucleophilic substitution .
  • Isotopic labeling :
    • Use ³⁴S-labeled reagents to trace sulfonyl group transfer pathways via MS/MS fragmentation .

Q. How should researchers resolve contradictions in NMR spectral assignments for chlorophenyl and sulfonyl moieties?

  • 2D NMR techniques :
    • HSQC and HMBC to correlate ¹H-¹³C signals and confirm connectivity .
  • Deuterium exchange :
    • Treat samples with D₂O to distinguish hydroxyl protons from aromatic signals .
  • Comparative analysis :
    • Cross-reference with structurally analogous compounds (e.g., 2-(4-chlorophenyl)-1-(4-chlorophenyl)sulfonylpropan-2-ol) .

Q. What experimental design principles apply to optimizing multi-variable synthesis conditions?

  • Factorial design :
    • Use a 2³ factorial matrix to test solvent (DMF vs. THF), temperature (60°C vs. 80°C), and catalyst (presence/absence).
    • Analyze via ANOVA to identify significant yield predictors .
  • Response surface methodology (RSM) :
    • Central composite design to model non-linear relationships between variables .

Q. How can stability studies under varying environmental conditions be methodologically structured?

  • Forced degradation :
    • Expose the compound to heat (40–80°C), light (UV-A/B), and humidity (75% RH) over 7–28 days .
    • Monitor degradation via HPLC purity assays and LC-MS for byproduct identification .
  • pH stability :
    • Incubate in buffers (pH 3–9) and quantify intact compound using UV-Vis spectroscopy (λ = 254 nm) .

Q. What strategies enable comparative bioactivity analysis with structural analogs?

  • QSAR modeling :
    • Correlate substituent effects (e.g., Cl position, sulfonyl group) with IC₅₀ values from enzyme assays .
  • Molecular docking :
    • AutoDock Vina to predict binding poses of analogs against target proteins (e.g., COX-2) .
  • Meta-analysis :
    • Aggregate bioactivity data from public databases (e.g., PubChem BioAssay) to identify trends .

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